An In-depth Technical Guide to 4-Hydroxy-3-methoxy-beta-nitrostyrene
An In-depth Technical Guide to 4-Hydroxy-3-methoxy-beta-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-methoxy-beta-nitrostyrene, a derivative of vanillin, is a phenolic β-nitrostyrene that serves as a critical intermediate in organic synthesis and a molecule of significant interest in medicinal chemistry.[1] Its structure, featuring a conjugated system with an electron-withdrawing nitro group, makes it a versatile precursor for a variety of pharmaceuticals and fine chemicals.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its potential applications in drug development.
Chemical and Physical Properties
4-Hydroxy-3-methoxy-beta-nitrostyrene, also known as 2-Methoxy-4-(2-nitrovinyl)phenol, presents as yellow or brown crystals.[1][3] It is characterized by the following properties:
| Property | Value | Source(s) |
| Molecular Formula | C9H9NO4 | [3][4] |
| Molecular Weight | 195.17 g/mol | [1][4] |
| Melting Point | 168-172 °C | [1][3][4] |
| Boiling Point | 347°C at 760 mmHg | [3] |
| Density | 1.308 g/cm³ | [3] |
| CAS Number | 6178-42-3 | [1][4] |
The presence of both a hydroxyl and a nitro group on the aromatic ring system influences its chemical reactivity and biological interactions.
Synthesis and Characterization
The primary method for synthesizing 4-Hydroxy-3-methoxy-beta-nitrostyrene is the Henry-Knoevenagel condensation reaction between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and nitromethane.[2][5] The choice of catalyst and reaction conditions can significantly impact the yield and purity.
Mechanism of Synthesis: The Henry Reaction
The reaction proceeds via a nitroaldol addition followed by dehydration.[5]
-
Deprotonation: A base, such as ammonium acetate or an amine, removes an acidic alpha-proton from nitromethane, forming a nucleophilic nitronate anion.[5]
-
Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of vanillin.[5]
-
Protonation: The resulting β-nitro alkoxide is protonated to form a β-nitro alcohol intermediate.[5]
-
Dehydration: This intermediate undergoes base-catalyzed dehydration, yielding the stable, conjugated 4-Hydroxy-3-methoxy-beta-nitrostyrene.[5]
Caption: General workflow for the synthesis of 4-Hydroxy-3-methoxy-beta-nitrostyrene.
Experimental Protocols
This method is widely used due to its reliability and scalability.[6]
-
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (vanillin) (1.90 g, 12.5 mmol)
-
Nitromethane (25 mL)
-
Ammonium acetate (0.23 g, 3.0 mmol)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve the vanillin in nitromethane.
-
Add the ammonium acetate to the solution.
-
Attach a reflux condenser and heat the mixture under reflux in an oil bath with magnetic stirring for 6 hours.[6]
-
After reflux, remove the flask from the oil bath and allow it to cool to room temperature.
-
The excess nitromethane can be removed using a rotary evaporator to yield the crude product, which can then be purified by recrystallization.[2]
-
This protocol offers a significant reduction in reaction time.[2]
-
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (vanillin) (0.46 g, 3.0 mmol)
-
Nitromethane (2.5 mL)
-
Ammonium acetate (0.06 g, 0.8 mmol)
-
-
Procedure:
-
In a 2-5 mL microwave vial, dissolve the vanillin and ammonium acetate in nitromethane.[2]
-
Place the vial in a microwave reactor and heat to 150°C for 5 minutes.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a round-bottom flask and remove excess nitromethane with a rotary evaporator.[2]
-
The resulting residue can be purified by recrystallization.
-
Key Biological Activities & Mechanisms of Action
Derivatives of β-nitrostyrene have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[7][8]
Anticancer Activity
The β-nitrostyrene scaffold is recognized for its potential in cancer therapy. Studies on related compounds have shown that they can suppress cell proliferation and induce apoptosis in various cancer cell lines.[7] For instance, a derivative, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20), has been shown to inhibit tumorigenesis in colorectal and lung cancer cells.[7][9][10]
-
Mechanism of Action: The anticancer effects are often attributed to the induction of oxidative stress. CYT-Rx20 was found to cause an accumulation of intracellular reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[7][10] This cascade of events can trigger cell cycle arrest, typically at the G2/M phase, and ultimately lead to apoptotic cell death.[7][9] The effects of these compounds can often be reversed by pretreatment with thiol antioxidants, highlighting the critical role of ROS-mediated pathways.[7][9]
Caption: Proposed mechanism of anticancer activity for β-nitrostyrene derivatives.
Antimicrobial Activity
β-nitrostyrene and its derivatives have shown promising activity against a range of bacteria and fungi.[11][12] Their efficacy is often more pronounced against Gram-positive bacteria.[8][13] The addition of a β-methyl group to the nitrostyrene structure has been shown to enhance antibacterial activity.[14]
-
Mechanism of Action: The antimicrobial properties are linked to their electrophilic nature. The nitrovinyl group can act as a Michael acceptor, reacting with nucleophilic residues like cysteine in essential enzymes.[15] This can disrupt cellular processes and lead to cell death. Additionally, some derivatives are believed to inhibit protein tyrosine phosphatases (PTPs), which are crucial for cell signaling in microorganisms.[13][15]
Enzyme Inhibition
The structural features of 4-Hydroxy-3-methoxy-beta-nitrostyrene and related compounds make them potential inhibitors of various enzymes.
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation.[16] The phenolic hydroxyl group and the overall structure of vanillin derivatives are known to contribute to tyrosinase inhibitory activity.[17] While direct studies on 4-Hydroxy-3-methoxy-beta-nitrostyrene are limited, related benzylidene derivatives have shown potent inhibition of this enzyme.[17]
Applications in Research and Drug Development
4-Hydroxy-3-methoxy-beta-nitrostyrene is a valuable building block for synthesizing more complex molecules with potential therapeutic applications.[1]
-
Precursor for Dopamine Intermediates: It is used as an intermediate in the synthesis of catechols related to dopamine.[3]
-
Scaffold for Novel Drug Candidates: Its demonstrated biological activities make it an attractive scaffold for developing novel anticancer and antimicrobial agents.[7][11] The synthesis of derivatives by modifying the aromatic ring or the nitroalkene side chain allows for the exploration of structure-activity relationships to optimize potency and selectivity.[8]
Safety and Toxicology
As with many reactive organic compounds, nitrostyrene derivatives require careful handling. They are generally considered irritants to the eyes, skin, and respiratory system.[3][18][19]
-
Handling Precautions:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21]
-
Avoid inhalation of dust or vapors and contact with skin and eyes.[18][20]
-
In case of a spill, dampen the solid material with ethanol before cleanup.[18]
-
-
Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents and bases.[18]
Conclusion
4-Hydroxy-3-methoxy-beta-nitrostyrene is a compound with significant potential, bridging the gap between simple organic precursors and complex, biologically active molecules. Its straightforward synthesis from readily available materials, combined with a rich spectrum of biological activities, makes it a subject of ongoing interest for synthetic chemists and drug discovery professionals. Further research into its mechanisms of action and the development of novel derivatives will likely uncover new therapeutic opportunities.
References
-
D. E. Worrall. (1929). NITROSTYRENE. Organic Syntheses, 9, 66. [Link]
-
ChemBK. (2024, April 11). 4-Hydroxy-3-methoxy-beta-nitrostyrene. [Link]
-
ChemSynthesis. (2025, May 20). trans-4-Hydroxy-3-methoxy-beta-nitrostyrene. [Link]
-
Raiford, L. C., & Fox, D. E. (1933). CONDENSATION OF VANILLIN SUBSTITUTION PRODUCTS WITH METHYLENE DERIVATIVES. Proceedings of the Iowa Academy of Science, 40(1), 111. [Link]
-
YouTube. (2023, June 18). [ChemPlayer Reupload]Henry condensation between vanillin and nitroethane using a microwave. [Link]
-
Haz-Map. (2026). beta-Nitrostyrene. [Link]
-
Chen, C. Y., et al. (2017). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget, 8(11), 18106–18117. [Link]
-
Borges, F., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & medicinal chemistry, 14(12), 4179–4185. [Link]
-
Boguszewska-Czubara, A., et al. (2018). Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs. Saudi Pharmaceutical Journal, 26(7), 965-973. [Link]
-
van der Schyf, C. J., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 17(2), 2203–2216. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0). [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitrostyrene. PubChem. [Link]
-
Chen, C. Y., et al. (2017). 3'-Hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumor growth through ROS generation and GSH depletion in lung cancer cells. Life sciences, 172, 19–26. [Link]
-
Chen, C. Y., et al. (2017). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene Inhibits Tumorigenesis in Colorectal Cancer Cells Through ROS-mediated DNA Damage and Mitochondrial Dysfunction. Oncotarget, 8(11), 18106-18117. [Link]
-
Borges, F., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. [Link]
-
Nicoletti, G., et al. (2014). Comparisons of halogenated ß-nitrostyrenes as antimicrobial agents. Applied Sciences, 4(3), 380-393. [Link]
-
Zhang, G., et al. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. [Link]
-
Raiford, L. C., & Fox, D. E. (1944). CONDENSATION OF VANILLIN SUBSTITUTION PRODUCTS WITH NITROMETHANE. The Journal of Organic Chemistry, 09(2), 170-174. [Link]
-
ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds. [Link]
-
Worrall, D. E. (1929). nitrostyrene. Organic Syntheses Procedure. [Link]
-
Radhakrishnan, S., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Bioorganic chemistry, 88, 102951. [Link]
-
Zhang, L., et al. (2021). Characterization of Tyrosinase Inhibitors in Dryopteris crassirhizoma Rhizome Using a Combination of High-Speed Counter-Current Chromatography, Affinity-Based Ultrafiltration, and Liquid Chromatography–Tandem Mass Spectrometry. Frontiers in Pharmacology, 12, 738011. [Link]
-
Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(3), 37. [Link]
-
Semantic Scholar. (2022, July 27). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. [Link]
Sources
- 1. 1-(4-HYDROXY-3-METHOXYPHENYL)-2-NITROETHENE | 6178-42-3 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3'-Hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumor growth through ROS generation and GSH depletion in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Characterization of Tyrosinase Inhibitors in Dryopteris crassirhizoma Rhizome Using a Combination of High-Speed Counter-Current Chromatography, Affinity-Based Ultrafiltration, and Liquid Chromatography–Tandem Mass Spectrometry [frontiersin.org]
- 17. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. beta-Nitrostyrene - Hazardous Agents | Haz-Map [haz-map.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. echemi.com [echemi.com]
